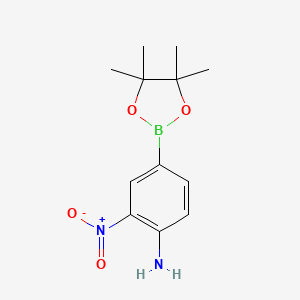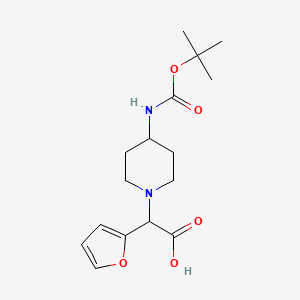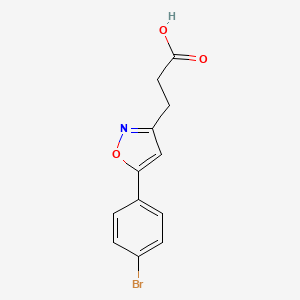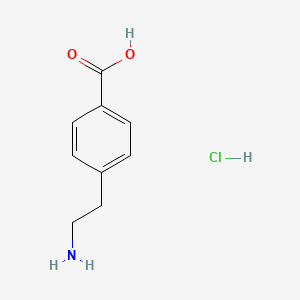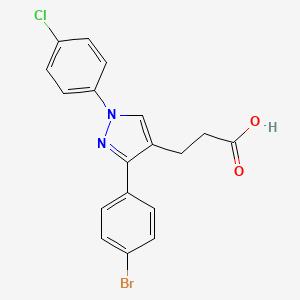
Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including acylation, bromination, amination, and cyclization. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using techniques such as FT-IR, NMR, and ESI-MS, and tested as an insect growth regulator . Another compound, ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, was synthesized from L-tyrosine through a series of reactions including O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . These methods provide a basis for the synthesis of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would likely involve similar steps tailored to introduce the bromo and amino functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was solved using single-crystal X-ray diffraction, revealing an orthorhombic space group and intramolecular hydrogen bonding . Similarly, the structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by X-ray diffraction, showing a three-dimensional supramolecular network . These analyses provide insights into the potential molecular structure of ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would be expected to exhibit characteristic intramolecular and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, the electroreductive radical cyclization of ethyl 2-bromo-3-allyloxy- and 3-propargyloxypropanoates was catalyzed by nickel(I) complexes, leading to cyclized products . The bioactivity of compounds has also been linked to their global reactivity descriptors, such as HOMO-LUMO energies, which were calculated using DFT methods . These studies suggest that ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride would also participate in chemical reactions that are influenced by its electronic structure and the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques like FT-IR, NMR, and thermal analysis. The synthesized compounds exhibit specific vibrational frequencies, NMR chemical shifts, and thermal stability profiles . Computational methods such as DFT have been employed to predict properties and reactivity . These findings can be extrapolated to ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, which would be expected to have distinct spectroscopic signatures and stability characteristics based on its molecular structure.
Aplicaciones Científicas De Investigación
Subheading: Spectroscopic and Diffractometric Study of Polymorphism
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride is studied for its polymorphic forms using advanced spectroscopic and diffractometric techniques. This compound, a variant of Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, demonstrates the challenges in characterizing closely related polymorphic forms due to their similar spectra and diffraction patterns. Techniques like capillary powder X-ray diffraction (PXRD) and detailed solid-state nuclear magnetic resonance (SSNMR) studies were employed for this purpose. These methods are crucial for understanding the subtle structural differences between the polymorphic forms and have significant implications in pharmaceutical research where polymorphism can affect the drug's properties and efficacy (Vogt et al., 2013).
Antimicrobial Agent Synthesis
Subheading: Synthesis and Characterization as Antimicrobial Agents
The compound's derivatives, specifically 2-(4-bromo phenyl) methyl cyanide, were investigated for their potential as antimicrobial agents. Through a series of reactions and transformations, derivatives like 3-amino-2-(4-bromo phenyl) propan-1-ol and tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate were synthesized. These compounds were characterized by various spectroscopic techniques and evaluated for their antimicrobial activities, showcasing the compound's utility in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 3-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8;/h3-6,10H,2,7,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINNSPOAIKUHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
CAS RN |
502841-92-1 |
Source


|
| Record name | ethyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







